molecular formula C11H15NO2 B8194969 gamma Phe

gamma Phe

Cat. No.: B8194969
M. Wt: 193.24 g/mol
InChI Key: URBAOHLJWLYLQE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamylphenylalanine can be synthesized through the enzymatic reaction involving gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group from glutathione to phenylalanine . This reaction typically occurs under mild conditions, making it an efficient method for producing gamma-glutamylphenylalanine.

Industrial Production Methods

Industrial production of gamma-glutamylphenylalanine involves microbial fermentation using strains of Bacillus species. The fermentation process is optimized to achieve high yields of the compound by adjusting the nutrient composition, pH, temperature, and incubation period . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gamma-glutamylphenylalanine. These derivatives have distinct chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Gamma-glutamylphenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

Gamma-glutamylphenylalanine exerts its effects through various molecular targets and pathways. It acts as a substrate for gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids and peptides. This process plays a crucial role in maintaining cellular redox balance and modulating oxidative stress . Additionally, gamma-glutamylphenylalanine can influence signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Gamma-glutamylphenylalanine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share some structural similarities with gamma-glutamylphenylalanine but differ in their specific biological functions and applications.

Properties

IUPAC Name

(4R)-4-azaniumyl-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAOHLJWLYLQE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma Phe
Reactant of Route 2
gamma Phe
Reactant of Route 3
gamma Phe
Reactant of Route 4
gamma Phe
Reactant of Route 5
Reactant of Route 5
gamma Phe
Reactant of Route 6
gamma Phe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.